6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions, highlighting the intricacy of creating compounds like 6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione. For instance, reactions of azine phosphoranes with benzalphthalide under specific conditions can lead to various heterocyclic compounds, demonstrating the diverse synthetic pathways available for similar structures (Schweizer et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be elucidated using techniques such as X-ray crystallography, NOE experiments, and NMR spectroscopy. These techniques confirm the configuration of the molecules and provide insight into their structural characteristics, essential for understanding their chemical behavior and reactivity (Schweizer et al., 1993).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their molecular structure. For example, the presence of specific functional groups can dictate the reactivity of the compound towards various chemical agents, impacting its utility in synthetic chemistry and potential applications in material science or pharmaceuticals. The preparation methods and the resultant products' structural elucidation provide valuable insights into their chemical properties and reactivity patterns.
Physical Properties Analysis
Heterocyclic compounds similar to this compound exhibit a range of physical properties that can be analyzed using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). These properties, such as phase transition temperatures and mesomorphic behavior, are critical for applications in liquid crystal technology and materials science (Yeap et al., 2012).
Scientific Research Applications
Synthesis and Characterization
Research in this area has focused on the synthesis and spectral characterization of compounds similar to "6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione", exploring their chemical properties and structures. For instance, Mahmoud et al. (2012) worked on the synthesis and spectral characterization of some phthalazinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012). Furthermore, the synthesis and characterization of novel asymmetric diones fused with 1,3-oxazepine and oxazepane rings have been explored, indicating the potential for creating materials with unique properties (Yeap, Mohammad, & Osman, 2012).
Biological Activities
Several studies have investigated the biological activities of compounds structurally related to "this compound". Molinari et al. (2015) discussed the synthesis of 1H-benzo[f]indazole-4,9-dione derivatives and their in vitro antiproliferative evaluation, suggesting their potential as anticancer agents (Molinari, Oliva, Arismendi-Macuer, et al., 2015). Additionally, Abbas et al. (2020) synthesized 1,3-oxazepine and 1,3-oxazepane derivatives of 6-nitrobenzothiazol-2-amine, studying their spectral, antibacterial properties, and indicating their significant antibacterial activity (Abbas, Hanoon, Abbas, Hussein, & Radhi, 2020).
Liquid Crystal Research
Research into the synthesis, characterization, and theoretical study of liquid crystal compounds containing oxazepine cores, as conducted by Mohammad, Yeap, and Osman (2015), explores the structural and mesomorphic behaviors of these compounds. Their work demonstrates the impact of molecular structure on liquid crystalline properties, offering insights into the design of materials with specific phase behaviors (Mohammad, Yeap, & Osman, 2015).
properties
IUPAC Name |
6-(oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19(22)20(18)12-13-6-5-11-23-13/h1-4,7-10,13H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXNAQPMENKMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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